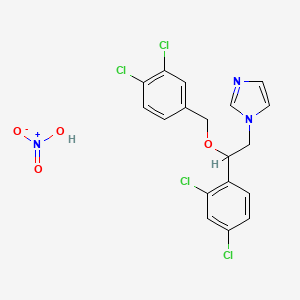

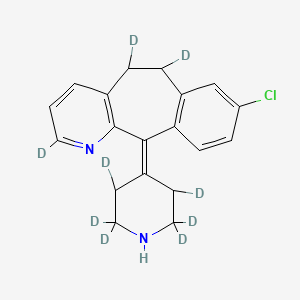

Desloratadine-d7 (major)

Vue d'ensemble

Description

Desloratadine is a long-acting second-generation H1-receptor antagonist . It has a selective and peripheral H1-antagonist action . Histamine is a chemical that causes many of the signs that are part of allergic reactions, such as the swelling of tissues .

Synthesis Analysis

Desloratadine-d7 (major) is a stable isotope labelled, metabolite, and API unlabelled . It has a molecular formula of C19H15D7ClN2 and a molecular weight of 320.89 .Molecular Structure Analysis

Desloratadine-d7 (major) has a molecular structure characterized by a monolithic column with a mobile phase composed of 0.15 M sodium dodecyl sulfate, 10% n-Butanol, and 0.3% triethylamine in 0.02 M phosphoric acid . The eluted analytes are monitored with fluorescence detection at 440 nm after excitation at 280 nm .Chemical Reactions Analysis

Desloratadine-d7 (major) can be determined using a highly-sensitive and time-saving micellar liquid chromatographic method . The method is linear over the concentration range of 20.0–200.0 ng/mL .Physical and Chemical Properties Analysis

Desloratadine-d7 (major) has been characterized using six analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .Applications De Recherche Scientifique

Pharmacocinétique et distribution tissulaire

Desloratadine-d7 est utilisé dans des études pour comprendre la pharmacocinétique et la distribution tissulaire de la loratadine et de ses métabolites . Le composé est utilisé pour enquêter sur leur absorption, leur métabolisme et leur distribution dans divers tissus tels que le foie, la rate, le thymus, le cœur, les glandes surrénales et l'hypophyse .

Recherche sur les antihistaminiques

En tant que métabolite majeur de la loratadine, Desloratadine-d7 est utilisé dans la recherche sur les antihistaminiques . Il aide à comprendre les effets inhibiteurs sur la liaison de la pyrilamine aux récepteurs H1 du cerveau .

Recherche immunorégulatrice

Desloratadine-d7 est utilisé dans la recherche immunorégulatrice en raison de sa tendance à la distribution dans des tissus immunorégulateurs spécifiques . Il aide à étudier l'inhibition potentielle de l'inflammation allergique immunomédiée par l'axe hypothalamo-hypophyso-surrénalien (HPA) .

Études sur le métabolisme des médicaments

Desloratadine-d7 est utilisé dans des études sur le métabolisme des médicaments . Il aide à comprendre l'exposition du corps aux métabolites actifs par rapport au promédicament avec la loratadine .

Amélioration de la solubilité

Desloratadine-d7 est utilisé dans la formation de systèmes co-amorphes pour améliorer la solubilité du médicament . Ceci est particulièrement utile dans le développement de formulations orales pour améliorer la solubilité et la biodisponibilité de la desloratadine

Mécanisme D'action

Target of Action

Desloratadine-d7, also known as Desloratadine-d9, is a second-generation tricyclic antihistamine . Its primary target is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and desloratadine’s interaction with it helps manage symptoms of allergic rhinitis and urticaria .

Mode of Action

Desloratadine acts as a selective and peripheral H1-antagonist . It competes with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This interaction results in the inhibition of the effects of histamine, reducing allergic symptoms .

Biochemical Pathways

Desloratadine’s action affects several biochemical pathways. It inhibits the binding of pyrilamine to brain H1 receptors and has a tendency for distributing to specific immune-regulatory tissues . This interaction modulates the allergic response, reducing inflammation and other allergic symptoms .

Pharmacokinetics

Desloratadine exhibits favorable pharmacokinetics. It has a rapid onset of action and its efficacy persists over a 24-hour dosing period . The body’s exposure to active metabolites is much higher with loratadine, the prodrug of desloratadine, but much lower with desloratadine itself .

Result of Action

The action of desloratadine results in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . It effectively reduces symptoms like sneezing, nasal congestion, and hives . It also improves patients’ quality of life by managing these allergic symptoms .

Action Environment

The action of desloratadine can be influenced by environmental factors. Studies in the Vienna Challenge Chamber, an environmental exposure unit, have shown desloratadine to be significantly more effective than placebo in reducing the symptom of nasal congestion induced by grass pollen exposure in patients with seasonal allergic rhinitis .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Desloratadine-d7 (major) interacts with histamine H1 receptors, regulating numerous cellular functions involved in allergic inflammation and immune modulation . It competes with free histamine for binding at H1-receptors in various cells such as the GI tract, uterus, large blood vessels, and bronchial smooth muscle .

Cellular Effects

Desloratadine-d7 (major) has effects on the adhesion of activated immune cells to endothelial and epithelial tissues . It also reduces the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .

Molecular Mechanism

Desloratadine-d7 (major) acts as a highly specific, long-acting H1-receptor antagonist at its unique receptor . It blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms of allergies .

Temporal Effects in Laboratory Settings

Desloratadine-d7 (major) has full 24-hour efficacy, demonstrated by its significant relief of symptoms of allergic rhinitis at trough concentrations 24 hours after administration . This is consistent with the long half-life and prolonged H1 receptor occupancy of Desloratadine-d7 (major) .

Dosage Effects in Animal Models

In animal studies, lethality was observed at or above doses of 250 mg/kg in rats and of 353 mg/kg in mice . These doses represent 120 and 290 times the human exposure based on the recommended daily oral dose .

Metabolic Pathways

The formation of 3-hydroxydesloratadine, the major human metabolite of Desloratadine-d7 (major), involves three sequential reactions: N-glucuronidation by UGT2B10, 3-hydroxylation by CYP2C8, and finally, a non-enzymatic deconjugation of 3-hydroxydesloratadine N-glucuronide .

Transport and Distribution

Desloratadine-d7 (major) is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . The bioavailability of Desloratadine-d7 (major) is minimally affected by drugs interfering with transporter molecules .

Propriétés

IUPAC Name |

13-chloro-5,9,10-trideuterio-2-(2,2,3,5,6,6-hexadeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i3D,4D,7D,8D,9D,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUOIFJMECXRGI-DCCOGPGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C2=C(C=CC(=C2)Cl)C(=C3C(C(NC(C3[2H])([2H])[2H])([2H])[2H])[2H])C4=C1C=CC(=N4)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

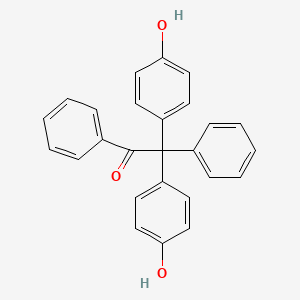

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.